molecular formula C48H30 B1428411 Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris- CAS No. 713542-04-2

Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris-

Cat. No.: B1428411
CAS No.: 713542-04-2
M. Wt: 606.7 g/mol
InChI Key: RDVXPHSOVKZCBJ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification

Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris- is systematically named under IUPAC guidelines as 9-[3,5-di(anthracen-9-yl)phenyl]anthracene , reflecting its three anthracene units symmetrically attached to a central benzene ring. The compound’s molecular formula, C₄₈H₃₀ , corresponds to a molecular weight of 606.7 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 713542-04-2
SMILES Notation C1=CC=C2C=C3C=CC=CC3=C2C4=CC...
InChI Key RDVXPHSOVKZCBJ-UHFFFAOYSA-N
Synonyms 1,3,5-Tri(anthracen-9-yl)benzene; 9,9',9''-(Benzene-1,3,5-triyl)trianthracene

The structural complexity arises from radial π-conjugation between anthracene moieties, as evidenced by spectroscopic and crystallographic analyses.

Historical Development of Anthracene-Based π-Cluster Molecules

The synthesis of anthracene clusters dates to early investigations into polycyclic aromatic hydrocarbons (PAHs). The target compound emerged from advancements in cross-coupling methodologies, particularly Negishi coupling , which enabled precise linkage of anthracene units to a benzene core. Early work on anthracene dimers (e.g., dianthracene) revealed photodimerization behavior, while later studies on trimeric systems emphasized their unique electronic properties.

A pivotal breakthrough occurred with the development of 1,2,3-tri(9-anthryl)benzene derivatives , which demonstrated intramolecular π-π interactions and exciton delocalization. These findings laid the groundwork for synthesizing 9,9',9''-(1,3,5-benzenetriyl)tris-anthracene, optimizing steric and electronic configurations for applications in organic electronics.

Significance in Polycyclic Aromatic Hydrocarbon Chemistry

As a star-shaped PAH , this compound extends the electronic conjugation of simpler systems like anthracene (C₁₄H₁₀) or naphthalene. Its three anthracene units create a π-cluster with:

  • Reduced HOMO-LUMO gaps due to through-space conjugation.
  • Excimer emission at room temperature, enabling optoelectronic applications.
  • Enhanced intermolecular interactions (e.g., π-π stacking, CH-π bonds) in crystalline phases.

Compared to linear PAHs, its radial symmetry promotes isotropic charge transport, making it a candidate for organic field-effect transistors (OFETs) and molecular sensors .

Molecular Architecture and Structural Characterization

The molecule’s architecture features a central benzene ring bonded to three anthracene units at the 1,3,5-positions. Key structural insights include:

Crystallographic Data

  • Intermolecular distances : Anthracene moieties exhibit face-to-face separations of ~3.0 Å, facilitating π-π interactions.
  • Packing motifs : Two-dimensional networks stabilized by CH-π bonds (2.7–3.1 Å).

Electronic Structure

Density functional theory (DFT) calculations reveal:

  • Quinoidal character in the ground state, enhancing charge delocalization.
  • Exciton localization on two anthracene units due to conformational flexibility.

Spectroscopic Signatures

  • UV-Vis : Absorption maxima at 380–400 nm, redshifted compared to monomeric anthracene.
  • Fluorescence : Emission at 450–500 nm, indicative of excimer formation.
Technique Key Observation Reference
X-ray diffraction Radial arrangement of anthracenes
Transient absorption Exciton lifetimes of 1–5 ns
Raman spectroscopy Enhanced C-C stretching modes

This structural diversity underscores its utility in designing advanced π-conjugated materials.

Properties

IUPAC Name

9-[3,5-di(anthracen-9-yl)phenyl]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30/c1-7-19-40-31(13-1)25-32-14-2-8-20-41(32)46(40)37-28-38(47-42-21-9-3-15-33(42)26-34-16-4-10-22-43(34)47)30-39(29-37)48-44-23-11-5-17-35(44)27-36-18-6-12-24-45(36)48/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVXPHSOVKZCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC(=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C8=C9C=CC=CC9=CC1=CC=CC=C18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729762
Record name 9,9',9''-(Benzene-1,3,5-triyl)trianthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713542-04-2
Record name 9,9',9''-(Benzene-1,3,5-triyl)trianthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- typically involves the reaction of anthracene derivatives with a benzene core. One common method includes the bromination of anthracene to form 10-bromoanthracene, followed by a coupling reaction with 1,3,5-tribromobenzene under specific conditions such as the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or nitric acid under controlled temperatures.

Major Products

The major products formed from these reactions include anthraquinone derivatives, reduced anthracene compounds, and halogenated or nitrated anthracene derivatives.

Scientific Research Applications

Scientific Research Applications

Anthracene derivatives are extensively utilized in several scientific domains:

Chemistry

  • Synthesis of Organic Molecules: This compound serves as a building block for synthesizing complex organic molecules. Its reactivity allows for various chemical transformations including oxidation and reduction reactions.
  • Reagents and Catalysts: It can act as a reagent in organic synthesis and is involved in catalyzed reactions with palladium catalysts for coupling reactions.

Biology

  • Fluorescent Probes: The compound is employed in biological assays as a fluorescent probe due to its luminescent properties, facilitating the study of molecular interactions.
  • Drug Delivery Systems: Research indicates potential applications in drug delivery systems where its structural characteristics can enhance the bioavailability of therapeutic agents.

Medicine

  • Photodynamic Therapy (PDT): Anthracene derivatives are investigated for their ability to generate reactive oxygen species upon light exposure, leading to targeted destruction of cancer cells through apoptosis and membrane disruption.

Industry

  • Organic Light Emitting Diodes (OLEDs): The compound is integral in the production of OLEDs due to its excellent electronic properties. It contributes to the efficiency and stability of light-emitting layers in these devices.

Case Study 1: Photodynamic Therapy

A study demonstrated that Anthracene derivatives can effectively induce apoptosis in cancer cells when exposed to light. The mechanism involves the generation of singlet oxygen species that damage cellular components, leading to cell death.

Case Study 2: OLED Development

Research on OLEDs incorporating Anthracene derivatives showed improved color purity and efficiency in light emission compared to traditional materials. The incorporation of this compound into light-emitting layers resulted in devices with longer lifetimes and better performance metrics.

Mechanism of Action

The mechanism of action of Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of targeted cells. The pathways involved include the activation of apoptosis and disruption of cellular membranes .

Comparison with Similar Compounds

TPBi: 2,2',2''-(1,3,5-Benzenetriyl)-tris(1-phenyl-1H-benzimidazole)

  • Structural Differences : TPBi replaces the anthracene groups with benzimidazole units. The central benzene core is retained, but the substituents are electron-deficient benzimidazoles, enhancing electron-transport properties .
  • Electronic Properties :
    • HOMO/LUMO : TPBi’s LUMO aligns well with common emitters (e.g., TPA, HOMO = 5.5 eV), facilitating electron injection .
    • Triplet Energy : Lower than anthracene derivatives, making it suitable for green emitters (EL λmax = 516 nm) .
  • Device Performance : TPBi-based OLEDs achieve external quantum efficiency (EQE) >15% in green-emitting devices due to balanced charge transport .

3CzTRZ: 9,9',9''-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole)

  • Structural Differences : The central core is a triazine ring instead of benzene, linked to carbazole units. Triazine’s electron-deficient nature improves electron mobility .
  • Electronic Properties :
    • Trap-Free Behavior : Despite a LUMO outside the "trap-free window," 3CzTRZ exhibits nearly trap-free electron transport due to its large bandgap (~3.4 eV) .
    • Triplet Energy : Higher than TPBi, suitable for thermally activated delayed fluorescence (TADF) emitters.
  • Device Performance : Used as a host for blue TADF emitters (e.g., DMAC-BP), achieving power efficiencies >50 lm/W .

TmCz-TRZ: Carbazole-Triazine Derivative

  • Structural Differences : Methyl-substituted carbazole groups attached to a triazine core, increasing molecular weight (889.10 g/mol) and thermal stability .
  • Electronic Properties :
    • HOMO/LUMO : HOMO ≈ -5.8 eV, LUMO ≈ -2.9 eV, enabling efficient hole blocking.
    • Solubility : Methyl groups enhance solubility compared to unmodified carbazole derivatives .
  • Applications : Used in high-efficiency phosphorescent OLEDs due to balanced charge transport and thermal stability .

MADN: 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene

  • Structural Differences : Anthracene core with naphthyl and methyl substituents, lacking the tris-benzenetriyl linkage .
  • Electronic Properties :
    • Triplet Energy : Higher than TPBi, making it suitable for blue-emitting layers.
    • HOMO/LUMO : HOMO ≈ -5.7 eV, aligning well with common HTMs like TCTA .
  • Device Performance : Used as a blue host with EQE ~12% and CIE coordinates (0.15, 0.20) .

Comparative Data Table

Compound Core Structure Key Substituents HOMO (eV) LUMO (eV) Triplet Energy (eV) Application Device Efficiency
Anthracene, 9,9',9''-... Benzene Anthracene ~-5.9* ~-2.7* ~2.7* HTM/ETM, Blue Emitter Host Under investigation
TPBi Benzene Benzimidazole -6.2 -2.5 2.6 Green ETM EQE >15%
3CzTRZ Triazine Carbazole -5.8 -2.9 3.0 TADF Host Power Efficiency >50 lm/W
MADN Anthracene Naphthyl/Methyl -5.7 -2.4 2.8 Blue Host EQE ~12%
TmCz-TRZ Triazine Methyl-Carbazole -5.8 -2.9 2.9 Phosphorescent Host Luminance >10,000 cd/m²

*Estimated based on analogous anthracene derivatives.

Key Research Findings

  • Charge Transport : Anthracene derivatives generally exhibit lower electron mobility than benzimidazole/triazine-based compounds (e.g., TPBi, 3CzTRZ) due to weaker electron-deficient character .
  • Thermal Stability : Higher molecular weight derivatives (e.g., TmCz-TRZ, 889.10 g/mol) show superior thermal stability (>400°C decomposition) compared to simpler anthracene hosts like MADN .

Biological Activity

Anthracene derivatives, including Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris- , have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This compound is characterized by a complex structure that enhances its interaction with biological targets, leading to various therapeutic potentials.

Chemical Structure and Properties

Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The specific compound incorporates a 1,3,5-benzenetriyl moiety, which modifies its electronic properties and biological interactions. This structural modification is crucial for its biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of anthracene derivatives. For instance, anthracene-based compounds have shown selective cytotoxic effects against various cancer cell lines:

  • Colon Carcinoma (HCT-116)
  • Hepatic Carcinoma (HepG2)
  • Breast Carcinoma (MCF-7)

In a study involving synthesized anthracene-9-sulfonyl derivatives, several compounds exhibited significant cytotoxicity against these cancer cell lines while maintaining low toxicity towards normal human skin cells (BJ-1) . The mechanism of action is believed to involve the intercalation of the anthracene moiety with DNA, disrupting cellular functions and promoting apoptosis.

2. Antimicrobial Properties

Anthracene derivatives have also demonstrated antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents . The specific mechanisms often involve disrupting microbial cell membranes or inhibiting critical enzymatic pathways.

Data Table: Summary of Biological Activities

Activity Cell Line/Pathogen Effect Reference
AnticancerHCT-116High cytotoxicity
AnticancerHepG2Moderate cytotoxicity
AnticancerMCF-7Selective cytotoxicity
AntibacterialVarious BacteriaInhibition of growth
AntifungalVarious FungiInhibition of growth

The biological activity of anthracene derivatives is primarily attributed to their ability to interact with cellular components:

  • DNA Intercalation : The planar structure allows for intercalation between DNA base pairs, leading to structural distortion and inhibition of replication.
  • Reactive Oxygen Species (ROS) Generation : In photodynamic therapy applications, these compounds can generate ROS upon light activation, inducing oxidative stress in targeted cells and leading to cell death.
  • Membrane Disruption : Interaction with lipid membranes can compromise cellular integrity, particularly in microbial cells.

Case Studies

A notable case study involved the synthesis and evaluation of various anthracene derivatives for their anticancer properties. Compounds were screened against multiple cancer cell lines using MTT assays to assess viability. Results indicated that certain derivatives had significantly higher cytotoxic effects compared to others, particularly those modified with specific functional groups such as sulfonates and cyano groups .

Q & A

Q. What characterization techniques are critical for confirming the structural integrity of tris-benzenetriyl anthracene derivatives?

Methodological Answer: Key techniques include nuclear magnetic resonance (NMR) for elucidating molecular symmetry and substituent positions, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (HR-MS) for molecular weight confirmation. For crystalline derivatives, X-ray powder diffraction can validate solid-state packing .

Q. How can fluorescence spectroscopy be optimized to study reaction kinetics of anthracene derivatives in low-solubility systems?

Methodological Answer: Fluorescence spectroscopy is advantageous for trace-level detection (down to 10⁻¹⁰ mol/L) in systems like supercritical CO₂, where solubility limits UV-based methods. Use pseudo-first-order kinetics by maintaining a 100:1 excess of one reactant (e.g., PTAD) and track anthracene concentration decay via fluorescence intensity .

Advanced Research Questions

Q. How does the Box-Behnken experimental design improve optimization of PAH formation studies in complex matrices?

Methodological Answer: This response surface methodology efficiently evaluates interactions between variables (e.g., cooking time, fat ratio, distance to heat source) to minimize benzo[a]anthracene formation. Optimal conditions (e.g., 24.9 min, 7.9% fat, 21.8 cm distance) are derived with fewer experimental runs than full factorial designs .

Q. What methodologies address discrepancies in PAH analytical data caused by variable recovery rates in environmental samples?

Methodological Answer: When laboratory control samples (LCS) fail recovery limits (e.g., anthracene recovery < 70%), flag data as "estimated." Cross-validate with historical datasets and adjust for instrumental drift using quality control samples (e.g., field blanks, duplicates). For example, benzo[a]anthracene detection in groundwater required re-evaluation due to shifted retention times and poor QC performance .

Q. How is singular value decomposition (SVD) applied to resolve photodimerization kinetics in anthracene derivatives?

Methodological Answer: SVD decomposes time-resolved powder diffraction data into constituent phases (e.g., monomer, dimer, excimer). For 9-methylanthracene, SVD identified a stable dimer phase and transient excimer state, enabling quantification of reaction intermediates without prior structural assumptions .

Q. What strategies are employed to determine reaction kinetics in supercritical fluids with limited reactant solubility?

Methodological Answer: Fluorescence spectroscopy circumvents solubility constraints (e.g., 10⁻⁵ mol/L for PTAD and anthracene in CO₂). Use Beer’s law adaptations with pseudo-first-order rate constants derived from fluorescence intensity vs. time plots. Ensure excess reagent ratios to maintain kinetic assumptions .

Q. How is anthracene concentration calculated using fluorescence intensity and modified Beer-Lambert principles?

Methodological Answer: Apply the formula:

I=kεbP0[Anthracene]I = k' \cdot \varepsilon \cdot b \cdot P_0 \cdot [\text{Anthracene}]

Where kk' (proportionality constant), ε\varepsilon (molar extinction coefficient), bb (path length), and P0P_0 (incident irradiance) are known. Rearrange to solve for concentration, validated against calibration curves .

Q. What challenges exist in obtaining thermodynamic data for 9-substituted anthracene dimers in polymer systems?

Methodological Answer: Limited dimer dissociation enthalpy data exist for functionalized derivatives. Strategies include synthesizing model compounds (e.g., non-polar 9-substituted dimers) and using differential scanning calorimetry (DSC) to measure thermal stability. Crosslinkable derivatives require in-situ monitoring via UV-vis spectroscopy during polymerization .

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